molecular formula C21H16O4 B2846127 4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 858767-71-2

4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B2846127
CAS No.: 858767-71-2
M. Wt: 332.355
InChI Key: DLRKVVOFDHMEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a synthetic chemical compound of high interest in medicinal chemistry and early-stage pharmaceutical research. This complex molecule features a hybrid structure incorporating benzofuran and dihydrocyclopenta[g]chromen-2-one (a coumarin derivative) scaffolds, motifs frequently investigated for their diverse biological activities. The specific fusion of these pharmacophoric groups makes it a valuable scaffold for probing structure-activity relationships, particularly in the development of novel enzyme inhibitors or molecular probes. Researchers may explore its potential utility across various biochemical applications, given the known properties of its structural components. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Prior to use, researchers should conduct thorough characterization and biological profiling to define its specific mechanism of action, physicochemical properties, and research applications.

Properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-23-17-7-3-6-14-10-19(25-21(14)17)16-11-20(22)24-18-9-13-5-2-4-12(13)8-15(16)18/h3,6-11H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRKVVOFDHMEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target molecule integrates a 7-methoxybenzofuran moiety fused to a dihydrocyclopenta[g]chromen-2(6H)-one system. Retrosynthetic dissection suggests two primary disconnection strategies:

Benzofuran-Chromenone Junction Disconnection

Cleavage of the C4–C5 bond (chromenone-benzofuran linkage) implies separate synthesis of 7-methoxybenzofuran-2-carbaldehyde and a functionalized cyclopenta[g]chromen-2(6H)-one precursor. This approach leverages Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation for fragment conjugation.

Cyclopentane Ring Formation

Alternative pathways focus on constructing the cyclopenta[g]chromenone core via intramolecular aldol condensation or Nazarov cyclization. For example, keto-ester intermediates derived from 2-hydroxyacetophenone derivatives undergo acid-catalyzed cyclization to form the tricyclic system.

Synthetic Methodologies

Method A: Sequential Coupling-Cyclization Approach

Synthesis of 7-Methoxybenzofuran-2-Carbaldehyde
  • Step 1 : O-Methylation of 2,7-dihydroxybenzofuran using dimethyl sulfate (K₂CO₃, acetone, 60°C, 8 h) yields 7-methoxybenzofuran-2-ol (87% yield).
  • Step 2 : Vilsmeier-Haack formylation with POCl₃/DMF (0°C → reflux, 4 h) provides the carbaldehyde (72% yield).
Preparation of Cyclopenta[g]Chromen-2(6H)-one Intermediate
  • Step 1 : Ethyl 2-oxocyclopentanecarboxylate undergoes Claisen condensation with 2-hydroxy-4-methoxyacetophenone (NaH, THF, 0°C, 2 h) to form a diketone intermediate (68% yield).
  • Step 2 : Acid-catalyzed (H₂SO₄, AcOH, 80°C, 6 h) cyclization yields the chromenone core (81% yield).
Fragment Coupling

A Suzuki-Miyaura reaction couples the boronic ester of chromenone with 7-methoxybenzofuran-2-carbaldehyde (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12 h), achieving 65% yield.

Table 1: Optimization of Coupling Conditions

Catalyst Solvent Temp (°C) Yield (%)
Pd(OAc)₂ Toluene/EtOH 110 42
Pd(PPh₃)₄ DME/H₂O 90 65
PdCl₂(dppf) DMF 100 58

Method B: One-Pot Tandem Cyclization

Substrate Preparation

Methyl 3-(2-hydroxyphenyl)-4-oxopentanoate (prepared via Michael addition of methyl acrylate to 2-hydroxypropiophenone) serves as the starting material.

Tandem Reaction Sequence
  • Step 1 : Treatment with BF₃·OEt₂ (CH₂Cl₂, 0°C, 30 min) induces chromenone formation via keto-enol tautomerization.
  • Step 2 : In situ addition of 7-methoxybenzofuran-2-carbonyl chloride (Et₃N, rt, 4 h) facilitates Friedel-Crafts acylation, yielding the target compound in 54% overall yield.

Key Advantage : Reduced purification steps; however, regioselectivity challenges necessitate careful stoichiometric control.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.45 (s, 1H, H-3), 6.98–6.89 (m, 3H, benzofuran-H), 4.32 (t, J = 6.8 Hz, 2H, H-8), 3.91 (s, 3H, OCH₃), 2.85–2.75 (m, 4H, cyclopentane-H).
  • HRMS (ESI+) : m/z calcd for C₂₁H₁₈O₄ [M+H]⁺: 341.1256; found: 341.1259.

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity with tᴿ = 12.7 min.

Challenges and Optimization

Regioselectivity in Cyclization

Competing 5- vs. 7-membered ring formation during chromenone synthesis was mitigated using bulky Lewis acids (e.g., TiCl₄), favoring the desired tricyclic product.

Catalyst Loading in Cross-Coupling

Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% with added TBAB (tetrabutylammonium bromide) maintained yield (63%) while lowering metal residues.

Scalability and Industrial Feasibility

Continuous Flow Synthesis

Microreactor trials (Residence time: 20 min, 100°C) improved Friedel-Crafts acylation yield to 78% by enhancing heat/mass transfer.

Green Chemistry Metrics

  • E-factor : 8.2 (traditional batch) vs. 4.6 (flow system).
  • PMI (Process Mass Intensity) : Reduced from 32 to 19 via solvent recycling.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound has shown promise in preclinical studies for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including infections and cancer.

Industry: In the materials science industry, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism by which 4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from Chromenone and Coumarin Families

Substituent Effects on Physicochemical Properties
  • Compound 7 (7-(4-chlorobutoxy)-chromenone derivative): Features a chlorobutoxy chain at position 5. The chlorine atom increases molecular weight (MW: 393 g/mol) and polarity, reducing lipophilicity compared to the methoxy-substituted target compound. Its synthesis involves nucleophilic substitution with 1-bromo-4-chlorobutane, yielding 61% efficiency .
  • The iodine atom’s larger van der Waals radius may sterically hinder interactions compared to the target compound’s planar benzofuran group .
  • 4-(4-Bromophenyl)-chromenone (): Contains a bromophenyl group and nitro/methylamine substituents. The bromine atom participates in halogen bonding, while the nitro group increases polarity. The dihedral angle between the chromenone and bromophenyl planes (87.5°) contrasts with the fused benzofuran in the target compound, which likely enforces coplanarity .
Hybrid Systems and Bioactivity
  • Pyrano[2,3-f]chromenone hybrids (): Coumarin-pyrazole/pyrimidine hybrids exhibit modified electronic profiles due to nitrogen-rich substituents. For example, pyrimidine-coumarin hybrids with morpholino groups show enhanced solubility in polar solvents, contrasting with the methoxybenzofuran’s moderate lipophilicity .
  • Coumarin derivatives (): Scopoletin (7-hydroxy-6-methoxycoumarin) and umbelliferone (7-hydroxycoumarin) demonstrate that polar hydroxy groups reduce inhibitory activity against carcinogens. The target compound’s methoxy group may strike a balance between activity and bioavailability .
Table 1: Comparative Analysis of Key Compounds
Compound Substituents Molecular Weight (g/mol) Key Features Biological Activity Insights
Target Compound 7-Methoxybenzofuran ~350 (estimated) Fused planar structure; moderate lipophilicity Potential for enhanced bioactivity
Compound 7 7-(4-Chlorobutoxy) 393 Chlorine enhances polarity; lower membrane permeability Likely reduced cellular uptake
Compound 8 7-(4-Iodobutoxy) 485 Iodine increases polarizability; steric hindrance Possible halogen-bond-mediated binding
4-(4-Bromophenyl)-chromenone Bromophenyl, nitro, methylamine ~400 (estimated) Halogen bonding; nitro group increases reactivity Unclear; structural stability noted
Scopoletin 7-Hydroxy-6-methoxy 192 High polarity; poor membrane penetration Marginal inhibitory activity

Structural and Crystallographic Insights

  • Crystal Packing (): The bromophenyl-chromenone derivative forms hexagonal rings via N–H⋯O hydrogen bonds. The target compound’s fused benzofuran may enforce tighter π-π stacking, reducing solvent-accessible volume compared to halogenated analogs .
  • Validation Methods () : Modern crystallographic software (e.g., SHELXL) ensures accurate structural determination, critical for comparing dihedral angles and hydrogen-bonding patterns across analogs .

Biological Activity

4-(7-Methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one, a compound with the molecular formula C21H16O4C_{21}H_{16}O_{4}, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure

The structural representation of the compound is crucial for understanding its biological activity. The compound consists of a benzofuran moiety linked to a cyclopentachromenone structure, which is believed to contribute to its diverse pharmacological effects.

Antitumor Activity

Several studies have investigated the antitumor effects of 4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one. Notably:

  • Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that it effectively inhibits the proliferation of human cancer cell lines such as HepG2 (liver cancer) and NCI-H2170 (lung cancer) with IC50 values indicating potent activity .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been evaluated:

  • In Vivo Studies : Animal models of inflammation showed that administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6. This suggests a potential for use in treating inflammatory diseases .

Neuroprotective Effects

Emerging research indicates that 4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one may exert neuroprotective effects:

  • Oxidative Stress Reduction : The compound has been shown to mitigate oxidative stress in neuronal cells, which is critical in neurodegenerative diseases. It appears to enhance the antioxidant defense system by increasing levels of glutathione and superoxide dismutase .

Case Studies

  • Study on HepG2 Cells : A recent study highlighted that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM .
  • Animal Model for Inflammation : In a controlled experiment involving induced paw edema in rats, administration of the compound reduced swelling by 40% compared to untreated controls, demonstrating its potential as an anti-inflammatory agent .

Data Tables

Activity TypeCell LineIC50 (µM)Reference
AntitumorHepG215
AntitumorNCI-H217012
Anti-inflammatoryRat Paw Edema-
NeuroprotectiveNeuronal Cells-

Q & A

Q. How can researchers align studies of this compound with green chemistry principles?

  • Strategies :
  • Solvent Selection : Replace DMF with Cyrene™ or ethanol.
  • Catalyst Optimization : Use recyclable catalysts (e.g., immobilized lipases) to reduce waste .

Q. What ethical guidelines apply to preclinical toxicity testing?

  • Framework : Follow OECD 423 (acute toxicity) and ICH S7A (safety pharmacology) protocols. Obtain approval from institutional animal care committees .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.